methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Description
Significance of Cyclopentane (B165970) Derivatives in Synthetic Chemistry
The cyclopentane ring is a fundamental structural motif found in a vast array of biologically active molecules, including prostaglandins (B1171923), steroids, and various alkaloids. organic-chemistry.orgthoughtco.com Its unique conformational properties and the ability to present substituents in well-defined three-dimensional space make it a valuable scaffold in medicinal chemistry and drug design. nih.gov The synthesis of substituted cyclopentanes has historically been a significant challenge in organic chemistry, often requiring multi-step sequences and sophisticated stereochemical control. organic-chemistry.orgresearchgate.net As a result, the development of new and efficient methodologies for constructing functionalized five-membered carbocycles remains an active and important area of research. organic-chemistry.org These methods are crucial for accessing complex molecular architectures and for the synthesis of new chemical entities with potential therapeutic applications.
Overview of Target Compound Structural Features and Research Relevance
Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is a bifunctional organic compound. Its structure is characterized by a central cyclopentane ring substituted at the C1 position with two distinct functional groups: a methyl ester (-COOCH₃) and a hydroxymethyl (-CH₂OH) group. This 1,1-disubstitution pattern creates a quaternary carbon center on the cyclopentane ring.
The presence of both an ester and a primary alcohol makes this molecule a potentially versatile synthetic intermediate. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages. The methyl ester group can be hydrolyzed to a carboxylic acid or be involved in reactions such as aminolysis to form amides. This dual functionality allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of more complex molecules. Structures containing quaternary centers are known to enhance the rate of ring formation, a phenomenon known as the Thorpe-Ingold effect, which is a significant consideration in synthetic design. baranlab.org
Table 1: Properties of this compound Note: As this is a specialized compound, experimental data is not widely available. The following are predicted properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Functional Groups | Methyl Ester, Primary Alcohol |
| Core Structure | Cyclopentane |
Historical Context of Cyclopentane Ester and Alcohol Synthesis Methodologies
The synthesis of cyclopentane rings, particularly those with multiple functional groups and stereocenters, has evolved significantly over the past century. Early methods often involved intramolecular cyclization reactions of linear precursors. The construction of a 1,1-disubstituted cyclopentane bearing both an ester and a hydroxymethyl group, as seen in the target compound, can be approached through several classical and modern synthetic strategies.
Historically, the formation of β-hydroxy esters, a related structural motif, was pioneered by Sergey Nikolayevich Reformatsky in 1887. The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. iitk.ac.inwikipedia.orglibretexts.org A hypothetical adaptation of this reaction to a cyclic system could involve the treatment of cyclopentanone (B42830) with an α-haloacetate ester and zinc to form a tertiary alcohol adjacent to the ester, which could then be further modified. organic-chemistry.orgrecnotes.com
Another foundational method is the Grignard reaction , discovered by Victor Grignard around 1900. Grignard reagents (organomagnesium halides) are powerful nucleophiles that react with carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com The synthesis of a structure like this compound could be envisioned starting from a cyclopentanone derivative bearing an ester group. A Grignard reagent could add to the ketone, but this approach is complicated by the fact that Grignard reagents also react with esters, typically adding twice to form a tertiary alcohol. masterorganicchemistry.comlibretexts.org Therefore, careful selection of reagents and protecting group strategies would be essential. A more plausible Grignard-based approach would be the reaction of a suitable organomagnesium reagent with carbon dioxide to form a carboxylic acid, followed by esterification and subsequent functional group manipulations. youtube.com
The Cannizzaro reaction , discovered by Stanislao Cannizzaro in 1853, provides a method for the disproportionation of non-enolizable aldehydes into a primary alcohol and a carboxylic acid. thoughtco.comwikipedia.orgyoutube.com An intramolecular version of this reaction, applied to a suitable cyclopentane keto-aldehyde, could theoretically generate both the required alcohol and carboxylic acid functionalities simultaneously.
More modern approaches to constructing such highly functionalized cyclopentanes often involve domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation, offering greater efficiency. nih.gov These advanced methods provide powerful tools for accessing complex cyclopentanoid structures.
Table 2: Overview of Relevant Historical Synthetic Reactions
| Reaction Name | Discoverer | Year | Description | Relevance to Target Structure |
|---|---|---|---|---|
| Cannizzaro Reaction | Stanislao Cannizzaro | 1853 | Base-induced disproportionation of a non-enolizable aldehyde to a primary alcohol and a carboxylic acid. researchgate.netwikipedia.org | Provides a potential route to generate both the alcohol and carboxylic acid functionalities. |
| Reformatsky Reaction | Sergey Reformatsky | 1887 | Reaction of an aldehyde or ketone with an α-halo ester and zinc to form a β-hydroxy ester. iitk.ac.inwikipedia.org | A classic method for creating a molecule with both alcohol and ester groups. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7(10)8(6-9)4-2-3-5-8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCITRNZYCAWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907608-98-4 | |
| Record name | methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for Methyl 1 Hydroxymethyl Cyclopentane 1 Carboxylate
Retrosynthetic Disconnections for Compound Synthesis
Retrosynthetic analysis of methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate reveals several potential synthetic routes. The primary disconnections involve the carbon-carbon bonds of the cyclopentane (B165970) ring and the carbon-heteroatom bonds of the functional groups.
A logical disconnection is at the ester and alcohol functionalities, leading back to 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. This intermediate simplifies the synthesis to the formation of the bifunctional cyclopentane core.
Further disconnection of the cyclopentane ring itself suggests precursors that can undergo cyclization. One approach involves a 1,6-dicarbonyl compound that can cyclize via an intramolecular aldol (B89426) condensation or a similar reaction. Another powerful strategy is the ring-closing metathesis (RCM) of a suitable diene. Radical cyclization of an unsaturated halide or a related precursor also presents a viable pathway to the cyclopentane ring.
Direct Synthesis of the Cyclopentane Core bearing the Hydroxymethyl and Carboxylate Functionalities
The direct construction of the cyclopentane ring with the desired functionalities already in place or as immediate precursors is a highly efficient strategy. This can be achieved through various cyclization reactions or by functionalizing a pre-existing cyclopentane system.
Cyclization Reactions for Ring Formation
Several cyclization strategies can be employed to construct the cyclopentane core.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of cyclic systems. A diene precursor can be synthesized and then subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the cyclopentene (B43876) ring. Subsequent functional group manipulation of the double bond can lead to the desired 1,1-disubstituted pattern. For instance, a richly functionalized diene intermediate can lead to a cyclopentenol (B8032323) derivative, which can then be further transformed. nih.gov
Radical Cyclization: Radical cyclization reactions provide a mild and efficient method for the formation of five-membered rings. rsc.org A precursor containing a radical precursor (e.g., a halide) and a tethered alkene can undergo cyclization initiated by a radical initiator like AIBN and a reducing agent such as tributyltin hydride. The stereoselectivity of this process can often be controlled by the substrate. rsc.org
Nazarov Cyclization: The Nazarov cyclization, an acid-catalyzed conrotatory electrocyclic reaction of a divinyl ketone, can be used to form cyclopentenones. researchgate.net These intermediates can then be further functionalized to introduce the required hydroxymethyl and carboxylate groups.
Functionalization of Pre-existing Cyclopentane Systems
An alternative to de novo ring construction is the functionalization of a readily available cyclopentane derivative.
If a precursor with a methyl group at the C1 position is available, it can be oxidized to the corresponding hydroxymethyl group. This can be achieved using various oxidizing agents. For example, selenium dioxide can be used for the allylic oxidation of a methyl group on a cyclopentene ring. Other methods might involve radical halogenation followed by nucleophilic substitution with a hydroxide (B78521) equivalent.
The carboxylate functionality can be introduced through the esterification of a carboxylic acid precursor. nih.gov Alternatively, if the starting material contains a suitable functional group, it can be oxidized to a carboxylic acid. For example, a primary alcohol or an aldehyde at the C1 position could be oxidized using reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄).
Esterification and Hydroxymethyl Group Installation
Once the 1-(hydroxymethyl)cyclopentane-1-carboxylic acid core is obtained, the final step is the esterification of the carboxylic acid to the methyl ester. This is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other esterification methods include the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for a milder reaction, or through the activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) followed by the addition of methanol.
The hydroxymethyl group can also be installed at a later stage of the synthesis. For instance, a precursor with two carboxylic acid groups at the C1 position (a malonic acid derivative) could be selectively reduced at one of the ester groups to a hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) after selective protection of the other ester.
Data Tables
Table 1: Key Cyclization Reactions for Cyclopentane Synthesis
| Reaction Name | Precursor Type | Key Reagents/Catalysts | Product Type | Reference |
| Ring-Closing Metathesis | Diene | Grubbs' Catalyst (Ru-based) | Cyclopentene derivative | nih.gov |
| Radical Cyclization | Unsaturated Halide | AIBN, Bu₃SnH | Cyclopentane derivative | rsc.org |
| Nazarov Cyclization | Divinyl Ketone | Acid Catalyst (e.g., H₂SO₄) | Cyclopentenone | researchgate.net |
Table 2: Common Functionalization Methods
| Functional Group Transformation | Starting Functionality | Reagents | Resulting Functionality |
| Oxidation | Methyl Group | SeO₂ | Hydroxymethyl Group |
| Oxidation | Primary Alcohol/Aldehyde | Jones Reagent, KMnO₄ | Carboxylic Acid |
| Esterification | Carboxylic Acid | Methanol, Acid Catalyst | Methyl Ester |
| Reduction | Carboxylic Ester | NaBH₄, LiAlH₄ | Hydroxymethyl Group |
Acid-Catalyzed Esterification Approaches with Methanol
The most direct method for the synthesis of this compound is the acid-catalyzed esterification of its parent carboxylic acid, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, with methanol. This reaction, known as the Fischer-Speier esterification, is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To achieve high yields, the equilibrium is typically shifted toward the product side by using a large excess of the alcohol (methanol), which can also serve as the solvent, or by removing water as it is formed. masterorganicchemistry.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. masterorganicchemistry.comyoutube.com
Commonly used acid catalysts and their typical reaction conditions are summarized below.
| Catalyst | Typical Conditions | Key Features |
| Sulfuric Acid (H₂SO₄) | Methanol (excess/solvent), reflux | Strong acid, cost-effective, high efficiency. |
| Tosic Acid (TsOH) | Methanol (excess/solvent), reflux | Solid catalyst, easier to handle than H₂SO₄. |
| Anhydrous HCl (from SOCl₂) | Methanol reacts with SOCl₂ to generate HCl in situ | Avoids the addition of water from aqueous acid solutions. commonorganicchemistry.com |
| Hafnium(IV) or Zirconium(IV) salts | 1:1 mixture of acid and alcohol | Acts as a Lewis acid catalyst for direct condensation. organic-chemistry.org |
Selective Reduction of Precursor Carboxylic Acid Derivatives to Hydroxymethyl Groups
An alternative strategy involves the selective reduction of one of the two ester groups of a precursor molecule, such as dimethyl cyclopentane-1,1-dicarboxylate. This approach requires a reducing agent that can selectively reduce one ester to a primary alcohol while leaving the other intact. This transformation is challenging due to the similar reactivity of the two ester functionalities.
Careful control of reaction conditions, including the choice of reducing agent, stoichiometry, and temperature, is crucial for achieving mono-reduction. Mild reducing agents are often preferred. For instance, the reduction of diesters to bishydroxymethyl compounds is known, and achieving selective mono-reduction often requires careful modulation of the reactivity. rsc.org
Potential strategies for selective reduction include:
Stoichiometric control of a powerful reducing agent: Using a limited amount (e.g., one equivalent) of a strong reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures might favor the formation of the mono-alcohol.
Use of milder or sterically hindered reducing agents: Reagents such as sodium borohydride (NaBH₄) in combination with additives or diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes offer better selectivity.
A representative reaction scheme is the reduction of dimethyl cyclopentane-1,1-dicarboxylate.
| Precursor | Reducing Agent | Potential Product |
| Dimethyl cyclopentane-1,1-dicarboxylate | LiAlH₄ (controlled stoichiometry) | This compound |
| Dimethyl cyclopentane-1,1-dicarboxylate | DIBAL-H | This compound |
Stereoselective Synthesis of this compound and its Stereoisomers
While the parent compound, this compound, is achiral, the synthesis of its substituted, chiral derivatives is of significant interest in medicinal chemistry and natural product synthesis. researchgate.netjagiellonskiecentruminnowacji.pl The development of stereoselective methods allows for precise control over the three-dimensional arrangement of atoms, which is critical for biological activity.
Asymmetric Approaches to Chiral Cyclopentane Centers
Asymmetric synthesis aims to create specific enantiomers of a chiral molecule. This is achieved by using chiral starting materials, reagents, or catalysts to influence the stereochemical outcome of the reaction.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones and pseudoephedrine amides are common examples of effective chiral auxiliaries. wikipedia.org
In the context of cyclopentane synthesis, a chiral auxiliary can be attached to a carboxylic acid precursor. The steric bulk of the auxiliary then directs the approach of incoming reagents, such as in alkylation or Michael addition reactions, to one face of the molecule, leading to the formation of a specific stereoisomer. The auxiliary is then cleaved to yield the chiral cyclopentane carboxylic acid derivative. wikipedia.org
Example of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Stereochemical Control |
|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol reactions | Steric hindrance from substituents directs the electrophile. wikipedia.org |
| Pseudoephedrine | Alkylation | The enolate formed reacts with an electrophile from the face opposite the auxiliary's methyl group. wikipedia.org |
| Camphorsultam | Michael addition, Claisen rearrangement | Provides high diastereoselectivity in various transformations. wikipedia.org |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation is a powerful technique for creating stereocenters by adding hydrogen across a double bond in a prochiral substrate, such as a substituted cyclopentene-1-carboxylate.
This process typically employs transition metal catalysts (e.g., rhodium, ruthenium, iridium) complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.
Diastereoselective Transformations for Relative Stereochemistry Control
When a molecule contains multiple stereocenters, it is necessary to control not only the absolute configuration (enantioselectivity) but also the relative stereochemistry (diastereoselectivity). Diastereoselective reactions are used to synthesize a specific diastereomer from a mixture of possible isomers. acs.orgbeilstein-journals.org
For highly substituted cyclopentane rings, controlling the relative orientation of substituents is a significant synthetic challenge. researchgate.net Electrophilic additions to substituted cyclopentenes, for example, often proceed with a preference for syn-selective attack relative to existing substituents on the ring. acs.org Similarly, conjugate additions (Michael reactions) to cyclopentene acceptors can be highly diastereoselective, with the stereochemical outcome influenced by the existing stereocenters in the substrate or by the use of chiral reagents. beilstein-journals.org These methods are crucial for building the complex, multi-substituted cyclopentane cores found in many biologically active molecules. nih.govnih.gov
Enantioselective Pathways for Absolute Stereochemistry Control
Achieving absolute stereochemistry control in the synthesis of chiral molecules like this compound is a significant challenge. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various strategies have been developed to this end, including the use of chiral catalysts, chiral auxiliaries, and chiral pool synthesis.
One notable approach involves the palladium-catalyzed enantioselective allylic alkylation of dioxanone substrates to prepare tertiary alcohols, which can serve as key intermediates. rsc.orgrsc.org This method has been effectively used to generate the desired chiral tertiary alcohol stereocenter in related cyclopentane structures. rsc.orgrsc.org The choice of a suitable chiral ligand for the palladium catalyst is crucial for inducing high enantioselectivity.
Another strategy is the asymmetric synthesis from achiral starting materials using a chiral auxiliary or catalyst. For instance, the asymmetric synthesis of functionalized cyclopentanones has been achieved through a multicatalytic cascade sequence involving a secondary amine and an N-heterocyclic carbene. nih.gov This approach allows for the construction of densely functionalized cyclopentanones with high enantioselectivities. Although not directly applied to this compound, this methodology demonstrates the potential for creating the required stereocenter.
Furthermore, the stereoselective synthesis of cyclopentanes bearing multiple stereocenters can be accomplished through domino reactions initiated by rhodium carbenes with enantiopure allyl alcohols. nih.gov This method allows for the formation of three new bonds and the installation of four contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.gov The core cyclopentane ring of natural products like viridenomycin (B611691) has been constructed with high stereocontrol using chiral bicyclic lactams. beilstein-journals.org These examples highlight the powerful strategies available for controlling the absolute stereochemistry in the synthesis of complex cyclopentane derivatives.
Multi-component and Domino Reactions in Compound Synthesis
Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. These strategies are increasingly employed for the synthesis of complex molecules, including functionalized cyclopentanes.
Tandem Conjugate Addition Cyclization
A powerful strategy for the construction of carbocyclic rings is the tandem conjugate addition-cyclization sequence. This approach involves the addition of a nucleophile to an activated alkene (Michael acceptor), followed by an intramolecular cyclization of the resulting intermediate. This methodology has been successfully applied to the synthesis of highly functionalized cyclopentanes.
For example, the diastereoselective tandem conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to diester derivatives of (E,E)-octa-2,6-dienedioic acid has been utilized to prepare stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. The stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate may be prepared stereoselectively from diester derivatives of (E,E)-octa-2,6-diendioc acid, with the key step utilising the conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide.
Integration with Other Cascade Processes
The tandem conjugate addition can be integrated with other cascade processes to further increase molecular complexity in a single pot. For instance, a tandem Michael addition/radical cyclization/oxygenation strategy has been developed for the synthesis of densely functionalized cyclopentane derivatives with up to four consecutive stereocenters. nih.gov This process involves the initial Michael addition of an ester enolate to an α,β-unsaturated compound, followed by a single-electron transfer oxidation to generate a radical intermediate, which then undergoes a 5-exo cyclization. rsc.org
Domino reactions can also incorporate rearrangements. A domino Prins/pinacol reaction, for example, allows for the stereoselective synthesis of spiro[pyran-4,4'-quinoline]-2',3'-diones. While not directly forming a simple cyclopentane, this illustrates the complexity achievable through cascade sequences. More relevant to cyclopentane synthesis is the domino reaction of rhodium vinylcarbenes with enantiopure allyl alcohols, which proceeds through a rsc.orgnih.gov-sigmatropic rearrangement, carbonyl ene reaction, and enol-keto tautomerization to construct the cyclopentane ring. nih.gov
General Reaction Conditions and Optimization Strategies
The outcome of a chemical synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing yield, selectivity, and reaction rate.
Solvent Effects in Reaction Outcomes
The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. In the diastereoselective synthesis of cyclopentane derivatives via a [3 + 2] cyclization reaction, the solvent was found to be a critical factor in controlling the diastereoselectivity. nih.govacs.org The use of different solvents or the addition of a cosolvent like pentamethyldiethylenetriamine (PMDTA) could direct the reaction to favor the formation of one diastereomer over the other. nih.govacs.org
Solvent polarity, viscosity, and the ability to form hydrogen bonds can all influence the transition state energies of competing reaction pathways, thereby affecting the stereoselectivity. For instance, in lipase-catalyzed resolutions of cyclopentenones, the solvent system significantly impacts both the conversion and the enantioselectivity. acs.org While polar solvents like isopropanol (B130326) can improve activity and enantioselectivity, non-alcoholic solvents often perform poorly. acs.org
The following table summarizes the effect of different solvents on the diastereomeric excess (de) in a [3+2] cyclization reaction for the synthesis of cyclopentenol derivatives.
| Entry | Solvent | Cosolvent | Diastereomeric Excess (de %) |
|---|---|---|---|
| 1 | THF | - | Mixture of diastereomers |
| 2 | Et₂O | - | Mixture of diastereomers |
| 3 | THF | PMDTA | 63 |
| 4 | Et₂O | PMDTA | 78 |
Temperature and Pressure Control in Reaction Optimization
Temperature and pressure are fundamental parameters in the optimization of chemical reactions. Temperature affects the reaction rate, and in stereoselective reactions, it can also influence the diastereomeric or enantiomeric excess. Lowering the reaction temperature often leads to higher selectivity, as the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy. For instance, in a patented synthesis of a related cyclopropane (B1198618) derivative, the reaction temperature is controlled between 0-5 °C during a critical step to ensure selectivity. google.com
Pressure is a less commonly varied parameter in laboratory-scale organic synthesis unless gaseous reagents are involved or when trying to influence reaction equilibria or rates in specific cases. In a process for methanol synthesis, which involves gaseous reactants, pressure is a key optimization parameter. While not directly analogous to the synthesis of this compound, it highlights the importance of pressure control in certain chemical processes. For the synthesis of the target compound, reactions are typically carried out at atmospheric pressure. However, in specific multi-step syntheses or for the removal of volatile byproducts, reduced pressure might be applied.
The following table provides a general overview of the impact of temperature and pressure on reaction outcomes.
| Parameter | General Effect on Rate | General Effect on Selectivity | Typical Application in Cyclopentane Synthesis |
|---|---|---|---|
| Temperature | Increases with increasing temperature (Arrhenius equation) | Often decreases with increasing temperature | Lower temperatures (-78 °C to rt) are often used for stereoselective additions and enolate reactions. |
| Pressure | Significant for reactions involving gases | Can influence selectivity in certain cycloadditions | Generally atmospheric pressure; reduced pressure for distillation/solvent removal. |
Catalyst Selection and Loading (e.g., Acid Catalysts, Phosphine Catalysts, Palladium Catalysts)
The synthesis of functionalized cyclopentane derivatives such as this compound involves catalytic processes that are crucial for achieving desired reactivity and selectivity. The choice of catalyst—ranging from simple acid catalysts to complex transition-metal systems—depends on the specific synthetic route employed.
Acid Catalysts Acid catalysis is fundamental in several transformations relevant to the synthesis of the target compound and its precursors. Mineral acids, such as sulfuric acid, are utilized in key reactions. For instance, in the synthesis of a structurally similar compound, methyl 1-hydroxy-1-cyclopropane carboxylate, an aqueous solution of sulfuric acid is used as the medium and catalyst for the conversion of an aminocyclopropane carboxylate precursor using sodium nitrite. google.comchemdad.com In this diazotization reaction, the acid is used in stoichiometric amounts relative to the starting material. chemdad.com Solid acid catalysts, including silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zeolites, are also employed in the synthesis of related cyclopentane intermediates, such as the conversion of cyclohexanol (B46403) to 1-methylcyclopentene (B36725), a potential precursor. google.com Furthermore, acid catalysis is a standard method for the esterification of carboxylic acids to their corresponding methyl esters.
Phosphine Catalysts While not directly employed for the primary synthesis of the title compound, phosphine reagents are relevant in subsequent functional group transformations of the hydroxymethyl moiety. For example, in the synthesis of related cyclopropane derivatives, an organic phosphine is used in conjunction with bromine to convert a 1-(hydroxymethyl) group into a 1-(bromomethyl) group. google.com This transformation prepares the molecule for further reactions, such as nucleophilic substitution.
Palladium Catalysts Palladium catalysts are instrumental in advanced synthetic strategies for constructing complex cyclopentane frameworks, particularly for controlling stereochemistry. nih.gov Enantioselective synthesis of functionalized cyclopentanol (B49286) scaffolds can be achieved through palladium-catalyzed asymmetric allylic alkylation. nih.gov This method has been successfully used to prepare chiral tertiary alcohols within cyclic systems, a key structural feature of the target molecule. nih.gov In these reactions, a palladium complex, often with a chiral ligand, catalyzes the alkylation of a pro-chiral enolate, establishing a stereocenter with high enantiomeric excess. nih.gov This approach provides a powerful pathway to enantioenriched building blocks that contain the cis-1,3-cyclopentanediol motif, which is present in numerous biologically active compounds. nih.gov
Table 1: Overview of Catalyst Applications in Related Syntheses
| Catalyst Type | Specific Catalyst/Reagent | Application in Related Synthesis | Source(s) |
|---|---|---|---|
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Diazotization of an amino ester to a hydroxy ester. google.comchemdad.com | google.comchemdad.com |
| Acid Catalyst | Solid Acids (e.g., SiO₂) | Isomerization of cyclohexene (B86901) to 1-methylcyclopentene. google.com | google.com |
| Phosphine Reagent | Organic Phosphine | Conversion of a hydroxymethyl group to a bromomethyl group. google.com | google.com |
Isolation and Purification Techniques in Synthetic Protocols
Following the chemical synthesis, a series of isolation and purification steps are essential to obtain this compound in high purity. These techniques separate the target compound from unreacted starting materials, catalysts, solvents, and by-products.
Chromatography is a primary tool for the purification of complex organic molecules. Column chromatography, using a stationary phase like silica gel, is a standard method to separate compounds based on differences in polarity. For intermediates and final products in cyclopentane synthesis, this technique allows for the removal of impurities that are not easily separated by other means.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for analytical purposes to confirm the purity of the final product. In cases where stereoisomers are produced, Chiral HPLC is a critical technique to separate enantiomers and determine the enantiomeric excess (ee) of the product, a key quality control step in asymmetric synthesis.
Standard workup procedures are consistently applied in the synthesis of cyclopentane carboxylates and their analogs. chemdad.comorgsyn.org
Filtration: This technique is used to separate solid materials from liquids. For example, after drying an organic solution with a solid drying agent like anhydrous magnesium sulfate (B86663), filtration is performed to remove the agent. chemdad.comorgsyn.org
Extraction: Liquid-liquid extraction is a crucial step to isolate the desired product from the reaction mixture. After quenching the reaction, often with water, the product is extracted into an immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. chemdad.comorgsyn.org The organic layer is then washed sequentially with aqueous solutions, such as dilute acid, sodium bicarbonate solution, and brine, to remove residual reagents and salts. orgsyn.org
Concentration: After extraction and drying, the solvent is removed to yield the crude product. This is typically achieved using a rotary evaporator, which reduces the pressure, allowing the solvent to evaporate at a lower temperature and preventing thermal degradation of the product. google.comchemdad.com
Distillation is a powerful method for purifying liquid compounds based on differences in boiling points. For compounds like methyl cyclopentanecarboxylate, distillation under reduced pressure (vacuum distillation) is employed to purify the crude ester after initial solvent removal. orgsyn.org This technique is particularly useful for high-boiling liquids that might decompose at their atmospheric boiling point. Fractional distillation can be used to separate mixtures of isomers with close boiling points, such as the separation of 1-methylcyclopentene from 3- and 4-methylcyclopentene (B168065) in related synthetic sequences. google.com
Table 2: Summary of Isolation and Purification Techniques
| Technique | Purpose | Example Application (from related syntheses) | Source(s) |
|---|---|---|---|
| Column Chromatography | Separation of compounds based on polarity. | General purification of organic synthesis products. | |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess. | Confirmation of >99% ee for a chiral cyclopentane derivative. | |
| Filtration | Removal of solid impurities or drying agents from a solution. | Removing magnesium sulfate after drying an ethereal solution. orgsyn.org | orgsyn.org |
| Extraction | Isolation of the product from an aqueous reaction mixture into an organic solvent. | Extracting product into ethyl acetate or ether. chemdad.comorgsyn.org | chemdad.comorgsyn.org |
| Concentration | Removal of solvent to isolate the crude product. | Concentrating the organic phase after extraction and drying. google.comchemdad.com | google.comchemdad.com |
Reaction Chemistry and Transformations of Methyl 1 Hydroxymethyl Cyclopentane 1 Carboxylate
Oxidation Reactions of the Hydroxymethyl Moiety
The primary alcohol functionality in methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.
Selective Oxidation to Aldehydes and Carboxylic Acids
Selective oxidation to the aldehyde, methyl 1-formylcyclopentane-1-carboxylate, requires the use of mild oxidizing agents that prevent overoxidation to the carboxylic acid. Conversely, strong oxidizing agents will typically yield the corresponding carboxylic acid, 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid.
The choice of oxidant is critical for controlling the outcome of the reaction. Mild oxidants are necessary to isolate the intermediate aldehyde, as the primary alcohol is susceptible to further oxidation.
Reagent Specificity in Hydroxyl Oxidation (e.g., KMnO4, CrO3)
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are commonly employed for the conversion of primary alcohols to carboxylic acids. These reagents typically lead to the complete oxidation of the hydroxymethyl group. For instance, treatment of a primary alcohol with KMnO4 under basic or neutral conditions, followed by acidic workup, will generally yield the carboxylic acid. Similarly, the Jones reagent (CrO3 in aqueous sulfuric acid and acetone) is a powerful oxidizing agent that converts primary alcohols to carboxylic acids.
For the selective oxidation to the aldehyde, milder reagents are essential. Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are well-established methods for this transformation. chemistrysteps.comyoutube.comyoutube.com These reagents are known to be effective in stopping the oxidation at the aldehyde stage with high yields. chemicalforums.com
Table 1: Reagent Specificity in the Oxidation of the Hydroxymethyl Group
| Reagent(s) | Product | Typical Conditions | Notes |
| KMnO4, NaOH, H2O; then H3O+ | 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid | Varies, often involves heating | Strong oxidant, leads to the carboxylic acid. |
| CrO3, H2SO4, acetone (B3395972) (Jones reagent) | 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid | Room temperature | Powerful oxidant, good for forming the carboxylic acid. |
| Pyridinium chlorochromate (PCC) | Methyl 1-formylcyclopentane-1-carboxylate | Anhydrous CH2Cl2, room temperature | Mild oxidant, selective for aldehyde formation. |
| Dess-Martin periodinane (DMP) | Methyl 1-formylcyclopentane-1-carboxylate | Anhydrous CH2Cl2, room temperature | Mild and efficient for aldehyde synthesis. |
| (COCl)2, DMSO, then Et3N (Swern) | Methyl 1-formylcyclopentane-1-carboxylate | Low temperature (-78 °C to rt) | High-yielding and avoids heavy metals. chemistrysteps.com |
Reduction Reactions of the Ester Group
The methyl ester group in this compound can be selectively reduced to a primary alcohol using powerful reducing agents.
Selective Reduction to Primary Alcohols (e.g., with LiAlH4, DIBAL-H)
Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.comyoutube.com In the case of this compound, LiAlH4 would reduce the methyl ester to a hydroxymethyl group, yielding cyclopentane-1,1-diyldimethanol. This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com
Diisobutylaluminum hydride (DIBAL-H) is another versatile reducing agent. masterorganicchemistry.comchemistrysteps.com A key feature of DIBAL-H is that its reactivity can be controlled by temperature. At low temperatures, typically -78 °C, DIBAL-H can selectively reduce esters to aldehydes. organic-synthesis.comyoutube.com Therefore, under carefully controlled low-temperature conditions, this compound could potentially be reduced to 1-(hydroxymethyl)cyclopentane-1-carbaldehyde. However, if the reaction is allowed to warm to room temperature, DIBAL-H will typically reduce the ester all the way to the primary alcohol. chemistrysteps.com
Chemoselectivity in Reductive Transformations
Chemoselectivity in the reduction of this compound is a significant consideration due to the presence of two reducible functional groups (the ester and the product of the hydroxymethyl oxidation, the aldehyde). LiAlH4 is a very strong and generally unselective reducing agent that would likely reduce both an ester and an aldehyde if present. masterorganicchemistry.com
The use of DIBAL-H at low temperatures offers a potential route for the selective reduction of the ester to an aldehyde. organic-chemistry.org This selectivity arises from the stability of the tetrahedral intermediate formed at low temperatures, which does not collapse to the aldehyde until workup.
Table 2: Reduction of the Ester Group
| Reagent | Product | Typical Conditions | Notes |
| LiAlH4 | Cyclopentane-1,1-diyldimethanol | Anhydrous THF or Et2O, 0 °C to rt | Powerful, non-selective reduction to the diol. adichemistry.com |
| DIBAL-H | 1-(hydroxymethyl)cyclopentane-1-carbaldehyde | Anhydrous toluene (B28343) or CH2Cl2, -78 °C | Partial reduction to the aldehyde is possible. organic-synthesis.comyoutube.com |
| DIBAL-H | Cyclopentane-1,1-diyldimethanol | Anhydrous toluene or CH2Cl2, -78 °C to rt | Complete reduction to the diol occurs at higher temperatures. chemistrysteps.com |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxymethyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions. A common strategy is the conversion of the alcohol to an alkyl halide or a sulfonate ester. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would be expected to convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively, yielding methyl 1-(chloromethyl)cyclopentane-1-carboxylate or methyl 1-(bromomethyl)cyclopentane-1-carboxylate. These alkyl halides are then susceptible to displacement by a wide range of nucleophiles.
Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and readily undergo nucleophilic substitution.
Table 3: Nucleophilic Substitution Precursor Formation
| Reagent(s) | Intermediate Product | Notes |
| SOCl2 | Methyl 1-(chloromethyl)cyclopentane-1-carboxylate | Converts the alcohol to a good leaving group (Cl). |
| PBr3 | Methyl 1-(bromomethyl)cyclopentane-1-carboxylate | Converts the alcohol to a good leaving group (Br). |
| TsCl, pyridine | Methyl 1-(tosyloxymethyl)cyclopentane-1-carboxylate | Forms a tosylate, an excellent leaving group for SN2 reactions. |
Derivatization for Synthetic Utility and Mechanistic Probes
The presence of both a primary alcohol and a methyl ester functionality allows for the selective modification of this compound, leading to a range of derivatives with practical applications in the synthesis of more complex molecules and for studying reaction mechanisms.
The hydroxyl group can be readily converted into other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing access to a different set of derivatives. Alternatively, it can be transformed into a better leaving group, such as a tosylate or a mesylate, facilitating nucleophilic substitution reactions. Halogenation of the hydroxyl group, for example, with thionyl chloride or phosphorus tribromide, would yield the corresponding chloromethyl or bromomethyl derivatives, which are valuable precursors for the introduction of the cyclopentyl moiety into other molecules through nucleophilic displacement.
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. This carboxylic acid can then be activated, for example, by conversion to an acid chloride or by using coupling agents, to react with a wide range of nucleophiles, such as amines or alcohols, to form amides and other esters, respectively.
The bifunctional nature of this compound also makes it a useful starting material for the synthesis of spirocyclic compounds. For instance, derivatization of both the hydroxyl and the ester groups can lead to the formation of heterocyclic rings spiro-fused to the cyclopentane (B165970) core.
While specific studies detailing the use of derivatives of this compound as mechanistic probes are not extensively documented, the structural rigidity of the cyclopentane ring combined with the presence of reactive functional groups makes it a suitable scaffold for investigating the stereochemical and electronic effects in various organic reactions.
Ring Transformations and Rearrangement Pathways
The cyclopentane ring of this compound is generally stable under many reaction conditions. However, under specific circumstances, particularly those involving the generation of reactive intermediates such as carbocations, the ring can undergo transformations and rearrangements.
For instance, treatment of the corresponding alcohol, 1-(hydroxymethyl)cyclopentanol, with strong acids could lead to dehydration and the formation of a carbocation adjacent to the ring. This carbocation could then potentially induce a ring expansion to a cyclohexanone (B45756) derivative via a pinacol-type rearrangement. While this specific rearrangement for this compound is not prominently reported, it represents a plausible pathway based on the reactivity of similar systems.
Ring contraction is another possible transformation, although less common for cyclopentane rings compared to larger cycloalkanes. Such rearrangements often require specific functional group arrangements that facilitate the migration of a ring carbon.
It is important to note that the reaction conditions play a crucial role in directing the outcome of these transformations. The choice of acid, solvent, and temperature can significantly influence whether derivatization of the functional groups or a rearrangement of the carbocyclic skeleton occurs.
Ozonolysis of Unsaturated Precursors
Ozonolysis is a powerful synthetic tool for the cleavage of carbon-carbon double bonds to form carbonyl compounds. The synthesis of this compound can be envisioned through the ozonolysis of a suitable unsaturated precursor. A logical precursor would be methyl 1-(methylidene)cyclopentane-1-carboxylate.
In this proposed synthesis, the exocyclic double bond of methyl 1-(methylidene)cyclopentane-1-carboxylate would be subjected to ozonolysis. The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide. Subsequent workup of the ozonide under reductive conditions would cleave the carbon-carbon double bond and reduce the newly formed carbonyl group to a hydroxyl group, yielding the target molecule, this compound.
A typical reductive workup for this transformation could involve the use of sodium borohydride (B1222165) or dimethyl sulfide. The choice of the reducing agent is critical to prevent the over-oxidation of the intermediate aldehyde to a carboxylic acid.
| Precursor | Reagents | Product |
| Methyl 1-(methylidene)cyclopentane-1-carboxylate | 1. O32. NaBH4 | This compound |
This synthetic route provides a direct method for introducing the hydroxymethyl group at the quaternary center of the cyclopentane ring. The availability of the unsaturated precursor is a key factor in the feasibility of this approach.
Hydrolysis and Lactonization Pathways
The methyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, under either acidic or basic conditions. This hydrolysis is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of water or by removing the methanol (B129727) byproduct. masterorganicchemistry.com
The resulting 1-(hydroxymethyl)cyclopentane-1-carboxylic acid possesses both a hydroxyl group and a carboxylic acid group in a sterically favorable position for an intramolecular esterification reaction, also known as lactonization. masterorganicchemistry.comaklectures.com This reaction typically occurs under acidic conditions, where the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. youtube.comyoutube.com
The product of this intramolecular cyclization is a spiro-lactone, specifically 1-oxa-2-oxaspiro[4.4]nonan-2-one. The formation of five- and six-membered rings through intramolecular reactions is generally favored, and in this case, a stable five-membered lactone ring is formed. masterorganicchemistry.com
The lactonization can be represented by the following reaction scheme:
Step 1: Hydrolysis this compound + H₂O ⇌ 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid + CH₃OH
Step 2: Lactonization 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid ⇌ 1-Oxa-2-oxaspiro[4.4]nonan-2-one + H₂O
| Reactant | Conditions | Product |
| This compound | 1. H₃O⁺ (hydrolysis)2. Heat, -H₂O (lactonization) | 1-Oxa-2-oxaspiro[4.4]nonan-2-one |
This hydrolysis and lactonization sequence provides an efficient route to a spirocyclic system from an acyclic precursor, highlighting the synthetic utility of this compound.
Inability to Fulfill Request Due to Lack of Specific Scientific Data
It is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. Extensive searches for experimental spectroscopic and structural data for this exact compound have not yielded the necessary information.
The user's request requires a thorough and scientifically accurate presentation of advanced spectroscopic data, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H NMR (Proton NMR), ¹³C NMR (Carbon-13 NMR), and various two-dimensional NMR techniques (COSY, HMQC, HMBC, ROESY).
Infrared (IR) Spectroscopy: Specific data for functional group analysis.
Mass Spectrometry (MS): Information on molecular weight and fragmentation patterns, including high-resolution mass spectrometry (HRMS) for exact mass determination.
The search results did not provide any publications or spectral database entries containing this specific experimental data for "this compound." While information is available for structurally related but distinct compounds such as methyl 1-hydroxycyclopentane-1-carboxylate, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, and methyl cyclopentanecarboxylate, this data cannot be used as a substitute. The seemingly minor difference in chemical structure—the presence and position of the hydroxymethyl group versus a hydroxyl group directly on the ring—results in significantly different spectroscopic signatures.
Generating an article with the required data tables and detailed research findings without access to validated scientific sources for the specific compound would lead to speculation and scientific inaccuracy. Therefore, to maintain the integrity and accuracy of the information provided, the request cannot be completed as outlined.
Advanced Spectroscopic and Structural Elucidation of Methyl 1 Hydroxymethyl Cyclopentane 1 Carboxylate
Mass Spectrometry (MS) for Molecular Information and Fragmentation Patterns
Tandem Mass Spectrometry for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical experiment, the parent molecule, methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate, would first be ionized to form the molecular ion [M]+• or a protonated molecule [M+H]+. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable insights into the molecule's connectivity and functional groups.
While a specific experimental tandem mass spectrum for this compound is not widely available in the literature, a theoretical fragmentation pattern can be predicted based on the known fragmentation behaviors of esters, alcohols, and cyclic alkanes. The molecular ion is often unstable and prone to fragmentation. chemguide.co.uk Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the oxygen atoms and the quaternary carbon, as these are points of structural weakness and stability for the resulting fragments.
Common fragmentation patterns for esters include the loss of the alkoxy group or cleavage at the acyl-oxygen bond. chemguide.co.uklibretexts.org For this compound, the loss of the methoxy radical (•OCH3) would result in a significant acylium ion. libretexts.org Additionally, the hydroxymethyl group can be lost as a radical (•CH2OH). The cyclopentane (B165970) ring itself can undergo fragmentation, a common pathway for cyclic alkanes being the loss of ethene (C2H4) after initial ring-opening. docbrown.info
The detailed analysis of these fragmentation pathways allows for the unambiguous confirmation of the compound's core structure, including the presence and location of the methyl ester and hydroxymethyl functional groups attached to the cyclopentane ring.
Table 1: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound (Precursor Ion: [M+H]⁺, m/z 159.1)
| m/z (mass/charge ratio) | Proposed Lost Neutral Fragment | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|---|
| 141.1 | H₂O | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |
| 127.1 | CH₃OH | [M+H - CH₃OH]⁺ | Loss of methanol (B129727) from the ester and hydroxyl groups |
| 127.1 | •CH₂OH + H• | [M - •CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 100.1 | C₃H₇O | [C₅H₈O]⁺ | Ring fragmentation and loss of functional groups |
| 99.1 | •COOCH₃ | [M - •COOCH₃]⁺ | Loss of the entire methoxycarbonyl radical |
X-ray Crystallography for Solid-State Structural Determination and Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can also be used to determine the absolute stereochemistry of its stereocenter (the C1 carbon) through the use of anomalous dispersion, often referred to as the Flack parameter.
As of this writing, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, studies on similarly functionalized cyclopentane derivatives have been successfully conducted, confirming their molecular structures and stereochemistry. nih.govresearchgate.net
An X-ray crystallographic analysis of this compound would first involve growing a high-quality single crystal. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data would allow for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms are determined.
The analysis would reveal the preferred conformation of the cyclopentane ring, which typically adopts non-planar forms like the "envelope" or "half-chair" conformation to alleviate torsional strain. dalalinstitute.comlibretexts.org It would also precisely define the spatial relationship between the methyl carboxylate and hydroxymethyl substituents. This solid-state structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.
Table 2: Crystallographic Parameters Potentially Obtainable from X-ray Diffraction Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., O-C-C). |
| Torsional Angles (°) | Dihedral angles describing the conformation of the cyclopentane ring and substituents. |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. mtoz-biolabs.com It relies on the differential absorption of left- and right-handed circularly polarized light by optically active compounds. nih.gov For this compound, which possesses a chiral center at the C1 position, CD spectroscopy serves as a powerful tool for assigning its absolute configuration and studying its conformational preferences in solution. nih.gov
The primary chromophore in the molecule responsible for a CD signal in the accessible ultraviolet region is the carbonyl group (C=O) of the methyl ester. This group has a weak but magnetically allowed n → π* electronic transition, which is highly sensitive to its chiral environment. The sign of the Cotton effect (a positive or negative peak in the CD spectrum) associated with this transition is directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to spectra of related compounds with known stereochemistry or to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) can be determined. researchgate.net
Furthermore, the intensity and shape of the CD spectrum are highly dependent on the molecule's conformation. The cyclopentane ring is flexible and can exist in various conformations, such as the envelope and half-chair forms. scribd.comresearchgate.net The spatial arrangement of the hydroxymethyl and methyl carboxylate groups relative to the ring will influence the chiral perturbation on the carbonyl chromophore, thereby altering the CD signal. By studying the CD spectrum under different conditions (e.g., varying solvent or temperature), it is possible to gain insights into the conformational equilibrium of the molecule in solution.
Table 3: Information Derived from Circular Dichroism Spectroscopy
| Parameter | Technique/Analysis | Information Gained |
|---|---|---|
| Sign of Cotton Effect | Analysis of CD spectrum peaks (positive/negative) | Determination of absolute configuration (R/S) by correlation or calculation. |
| Molar Ellipticity [θ] | Measurement of the intensity of CD signals | Quantitative measure of the chiroptical activity, useful for determining enantiomeric purity. nih.gov |
| Wavelength of λₘₐₓ | Position of the peak maximum in the CD spectrum | Identifies the electronic transition (e.g., n → π* of the ester carbonyl) being observed. |
Computational and Theoretical Studies on Methyl 1 Hydroxymethyl Cyclopentane 1 Carboxylate
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate. These studies reveal the preferred spatial arrangements of atoms and the energy landscape associated with conformational changes.
The cyclopentane (B165970) ring is not planar but exists in a puckered conformation to alleviate torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). For substituted cyclopentanes like this compound, the substituents' nature and position significantly influence the ring's puckering.
Computational studies, often employing methods like molecular mechanics or ab initio calculations, can map the potential energy surface of the ring. This analysis reveals the most stable puckered conformations and the energy barriers between them. The flexibility of the ring is a critical determinant of its ability to interact with other molecules, such as enzyme active sites. The presence of two substituents on the same carbon atom (C1) introduces significant steric interactions that influence the puckering amplitude and phase. Research on various cyclic molecules indicates that ring puckering motions can be restricted, and these preferences can be mapped to understand changes in torsion angles. nih.gov
Interactive Data Table: Calculated Puckering Parameters for Cyclopentane Conformers
This table illustrates typical puckering parameters calculated for the fundamental cyclopentane conformations. The actual values for this compound would be influenced by its specific substituents.
| Conformation | Puckering Amplitude (q, Å) | Phase Angle (φ, degrees) | Relative Energy (kcal/mol) |
| Planar (Transition State) | 0.00 | - | ~4-5 |
| Envelope (C_s) | ~0.45 | 0, 36, 72, ... | 0 |
| Twist (C_2) | ~0.45 | 18, 54, 90, ... | ~0.0 - 0.5 |
Steric Hindrance: The bulky methyl carboxylate and hydroxymethyl groups at the C1 position create steric strain, influencing the preferred rotational state (rotamer) of these groups and the puckering of the cyclopentane ring.
Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl group of the hydroxymethyl substituent and the carbonyl oxygen of the methyl carboxylate group. The feasibility and strength of this interaction depend on the rotational conformation of the substituents.
Strain analysis, performed computationally, quantifies the different types of strain within the molecule, including bond stretching, angle bending, torsional, and van der Waals strain. By dissecting these components, researchers can understand how the molecule distributes internal energy to achieve its most stable conformation. The presence of intramolecular hydrogen bonds can lead to the formation of a quasi-ring, which significantly stabilizes the structure. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electronic distribution and reactivity of this compound. These methods are instrumental in predicting spectroscopic properties and understanding reaction mechanisms.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy. It is employed to:
Optimize Molecular Geometry: DFT calculations can determine the lowest energy structure of the molecule with high precision, providing accurate bond lengths, bond angles, and dihedral angles.
Predict Spectroscopic Properties: DFT can be used to calculate vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. For example, the calculated vibrational frequency for the C=O stretching in the ester group can be compared with experimental FTIR data. researchgate.net
Interactive Data Table: Predicted Spectroscopic Data from DFT Calculations
This table presents hypothetical, yet representative, spectroscopic data for this compound that could be obtained from DFT calculations.
| Spectroscopic Parameter | Functional Group | Predicted Value |
| IR Stretching Frequency (cm⁻¹) | O-H (hydroxyl) | ~3500 (with H-bonding) |
| IR Stretching Frequency (cm⁻¹) | C=O (ester) | ~1730 |
| ¹H NMR Chemical Shift (ppm) | -CH₂- (hydroxymethyl) | 3.5 - 3.7 |
| ¹³C NMR Chemical Shift (ppm) | C=O (ester) | ~175 |
| ¹³C NMR Chemical Shift (ppm) | C1 (quaternary) | 50 - 55 |
Computational methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can:
Identify Reaction Intermediates and Transition States: These calculations can locate the structures of transient intermediates and the high-energy transition states that connect reactants, intermediates, and products.
Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational modeling can provide quantitative estimates of these barriers, offering insights into reaction feasibility and kinetics. mdpi.com For instance, the esterification or transesterification reactions involving the hydroxyl or ester groups could be modeled to understand their mechanisms in detail.
Stereochemical Insights from Computational Methods
This compound is a chiral molecule due to the stereocenter at the C1 position (assuming the substituents are different, which they are). Computational methods can provide significant insights into its stereochemistry:
Determination of Absolute Configuration: By comparing computationally predicted circular dichroism (CD) spectra with experimental spectra, the absolute configuration (R or S) of a chiral molecule can be determined.
Analysis of Diastereomeric Interactions: In reactions involving this molecule, computational modeling can help predict and explain the formation of diastereomeric products by analyzing the transition state energies leading to each diastereomer.
Understanding the stereochemical properties is crucial, as different stereoisomers can have vastly different biological activities and chemical properties.
Methyl 1 Hydroxymethyl Cyclopentane 1 Carboxylate As a Synthetic Building Block
Precursor in the Synthesis of Complex Natural Products
The rigid cyclopentane (B165970) scaffold is a common motif in a variety of natural products. Functionalized cyclopentanes serve as key intermediates in the synthesis of these often biologically active molecules.
Integration into Monoterpene Scaffolds
Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units and are found in many essential oils. nih.gov While various cyclopentane derivatives are utilized as building blocks in the synthesis of complex molecules, the direct integration of methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate into monoterpene scaffolds is not extensively documented in readily available scientific literature. However, the use of substituted cyclopentanes as precursors for monoterpenes highlights the potential of this compound as a starting material. nih.gov The functional groups of this compound could, in principle, be chemically modified to construct the carbon skeletons characteristic of certain monoterpenes.
Role in Iridoid Natural Product Core Synthesis
Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.orgnih.gov They are found in a wide variety of plants and often exhibit a range of biological activities. nih.gov The synthesis of the iridoid core structure frequently relies on the elaboration of a pre-existing cyclopentane ring. researchgate.netnih.gov Although specific examples detailing the use of this compound in the synthesis of the iridoid core are not prominent in the surveyed literature, its structure contains the necessary five-membered ring that forms the basis of the iridoid skeleton. Synthetic strategies could potentially involve the transformation of the hydroxymethyl and ester groups to facilitate the annulation of the pyran ring, a key step in constructing the characteristic bicyclic core of iridoids.
Intermediate in the Preparation of Advanced Organic Molecules
The versatility of the functional groups in this compound makes it an attractive intermediate for the synthesis of more complex organic structures, including carbocyclic analogs of biologically important molecules and various substituted cyclopentane derivatives.
Synthesis of Carbocyclic Analogs (e.g., Carbapentofuranose Derivatives)
Carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane ring, are an important class of compounds with significant antiviral and anticancer properties. acs.orgacs.orgbohrium.com The synthesis of these analogs often involves the use of highly functionalized cyclopentane building blocks. acs.orgnih.govresearchgate.net An enantioselective synthesis of a versatile cyclopentane ester has been shown to be a common intermediate for the preparation of both carbocyclic C- and N-nucleosides. acs.orgacs.org While the direct use of this compound as a starting material for carbapentofuranose derivatives is not explicitly detailed in the available research, its structure represents a potential precursor. Through stereocontrolled modifications of its hydroxyl and ester functionalities, it could be converted into key intermediates for the synthesis of these complex carbocyclic systems.
Development of Substituted Cyclopentane Carboxylic Acid Derivatives
The presence of both a hydroxyl and a methyl ester group allows for a wide range of chemical modifications of this compound. These transformations can lead to a variety of substituted cyclopentane carboxylic acid derivatives. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups such as halides or amines. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. These reactions provide access to a diverse library of cyclopentane-based molecules with potential applications in medicinal chemistry and materials science.
| Starting Material | Reagent/Condition | Product |
| This compound | Oxidation (e.g., PCC, Swern) | Methyl 1-formylcyclopentane-1-carboxylate |
| This compound | Hydrolysis (e.g., LiOH, H₂O) | 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid |
| 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid | Amide coupling (e.g., RNH₂, DCC) | N-Alkyl-1-(hydroxymethyl)cyclopentane-1-carboxamide |
| This compound | Tosylation (e.g., TsCl, pyridine) | Methyl 1-(tosyloxymethyl)cyclopentane-1-carboxylate |
Development of Homochiral Synthons for Asymmetric Synthesis
In the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, the use of homochiral building blocks is crucial. mdpi.com this compound is a chiral molecule, and its enantiomers can serve as valuable synthons in asymmetric synthesis. rsc.org
The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through chiral resolution. wikipedia.org Common methods include the formation of diastereomeric derivatives by reaction with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. wikipedia.orgnih.gov For instance, the carboxylic acid obtained from the hydrolysis of the methyl ester could be reacted with a chiral amine to form diastereomeric salts that can be separated by crystallization. Alternatively, enzymatic resolution, which takes advantage of the stereoselectivity of enzymes like lipases, can be employed to selectively acylate one enantiomer, allowing for the separation of the two. google.com
Another powerful approach is the direct asymmetric synthesis of one of the enantiomers. This can be achieved using chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the cyclopentane ring or introduces the functional groups. nih.gov For example, an enantioselective synthesis of a related hydroxymethyl-cis-1,3-cyclopentenediol building block has been developed, highlighting the feasibility of obtaining such chiral cyclopentane structures with high enantiomeric purity. acs.orgnih.gov Once obtained in enantiomerically pure form, these homochiral synthons can be used in the synthesis of complex chiral targets, ensuring the desired stereochemistry in the final product.
| Method | Description | Potential Application to Target Compound |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Formation of diastereomeric salts of the corresponding carboxylic acid with a chiral amine, followed by separation. |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer. | Lipase-catalyzed transesterification of the hydroxyl group of one enantiomer, allowing for separation. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents, catalysts, or auxiliaries. | Asymmetric catalytic reaction to form the chiral cyclopentane core with the desired stereochemistry. |
Utility in General Organic Synthesis and Structural Scaffolding
This compound is a bifunctional molecule that holds considerable potential as a versatile building block in organic synthesis. Its structure, featuring a primary alcohol and a tertiary methyl ester on a cyclopentane ring, allows for a variety of chemical transformations, making it an attractive starting material for the construction of more complex molecular architectures and diverse structural scaffolds. The inherent functionalities of this compound can be selectively manipulated to introduce new functional groups and to extend the carbon skeleton, thereby providing access to a wide range of novel cyclopentane derivatives.
The strategic importance of functionalized cyclopentane frameworks is well-established, as they are core structures in numerous natural products and biologically active molecules. rsc.org As a bifunctional building block, this compound offers two distinct points for chemical modification. The primary hydroxyl group can undergo a host of standard transformations, while the tertiary methyl ester provides a handle for other synthetic operations. This dual reactivity is key to its utility in creating diverse molecular scaffolds.
The primary alcohol functionality is a versatile handle for a wide array of synthetic transformations. Standard oxidation, protection, and conversion to leaving groups can be readily achieved, paving the way for the introduction of various other functionalities.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. These transformations introduce new reactive sites for subsequent carbon-carbon bond-forming reactions.
| Reagent/Condition | Product Functional Group | Potential Subsequent Reactions |
| PCC, PDC, DMP | Aldehyde | Wittig reaction, Grignard addition, aldol (B89426) condensation |
| Jones reagent, KMnO₄ | Carboxylic Acid | Amide coupling, esterification, reduction |
Protection and Derivatization: The hydroxyl group can be protected with a variety of protecting groups to allow for selective reaction at the ester functionality. Furthermore, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
| Reagent | Resulting Group | Application |
| TBDMSCl, imidazole | Silyl ether | Protection of the alcohol |
| TsCl, pyridine | Tosylate | Nucleophilic substitution |
| MsCl, Et₃N | Mesylate | Nucleophilic substitution |
The tertiary methyl ester can also be subjected to a range of chemical modifications, although its sterically hindered nature may influence reactivity.
Hydrolysis and Reduction: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in reactions such as amide bond formation. altervista.org Alternatively, the ester can be reduced to a primary alcohol, though this would lead back to a diol structure. A more nuanced reduction could potentially be achieved with reagents like diisobutylaluminium hydride (DIBAL-H) to yield an aldehyde, although this can be challenging for esters. altervista.org
| Reagent/Condition | Product Functional Group | Potential Subsequent Reactions |
| LiOH, H₂O/THF | Carboxylic Acid | Amide coupling, further esterification |
| LiAlH₄, THF | Primary Alcohol | - |
The true synthetic utility of this compound lies in the sequential or orthogonal manipulation of its two functional groups. This allows for the construction of complex and diverse structural scaffolds, including spirocyclic systems. For instance, conversion of the hydroxyl group to a leaving group, followed by intramolecular cyclization involving a nucleophile generated from or attached to the ester group (or a derivative thereof), could provide access to spiro-lactones or other bicyclic systems. nih.gov
The bifunctional nature of this building block makes it a candidate for use in fragment-based drug discovery, where small, functionalized molecules are used to build up larger, more complex drug candidates. frontiersin.orgnih.gov The cyclopentane core provides a rigid, three-dimensional scaffold that can be elaborated upon by reacting at the alcohol and ester positions.
The following table summarizes some of the potential structural scaffolds that could be accessed from this building block:
| Transformation Sequence | Resulting Scaffold Type | Potential Applications |
| 1. Oxidation of alcohol to acid2. Intramolecular lactonization | Spiro-lactone | Natural product synthesis, medicinal chemistry |
| 1. Conversion of alcohol to azide2. Reduction of ester and azide3. Intramolecular reductive amination | Spiro-cyclic amine | Alkaloid synthesis, pharmaceutical development |
| 1. Protection of alcohol2. Conversion of ester to an amide with a pendant nucleophile3. Deprotection and intramolecular cyclization | Fused or spiro-heterocycle | Materials science, drug discovery |
Future Research Directions and Unexplored Avenues
Novel Synthetic Route Development for Enhanced Efficiency and Selectivity
One promising avenue lies in the exploration of catalytic C-H functionalization. The direct, regioselective oxidation of a methyl group on a cyclopentane (B165970) carboxylate precursor, or the direct carboxylation of a hydroxymethylcyclopentane, would represent a significant advancement. Another area ripe for investigation is the use of ring-opening reactions of strained bicyclic systems. For instance, the controlled cleavage of a bicyclo[2.1.0]pentane system could potentially install the desired functional groups with high stereocontrol.
Furthermore, the application of modern catalytic methods, such as transition-metal-catalyzed cycloaddition reactions, could provide novel pathways. A formal [3+2] cycloaddition of a suitable three-carbon component with a two-carbon ketene (B1206846) equivalent, for example, could assemble the cyclopentane core and introduce the necessary functional handles in a single step. organic-chemistry.org
Table 1: Potential Novel Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced step count | Achieving high regioselectivity and chemoselectivity |
| Ring-Opening of Bicyclic Precursors | Potential for high stereocontrol | Synthesis of appropriately substituted strained precursors |
| [3+2] Cycloaddition Reactions | Convergent synthesis, rapid complexity generation | Identification of suitable reaction partners and catalysts |
| Reductive Cocyclooligomerization | Formal [2+1+1+1] cycloaddition for cyclopentane synthesis. organic-chemistry.org | Control of selectivity and suppression of side reactions |
Exploration of Underutilized Reaction Pathways and Functional Group Interconversions
The bifunctional nature of methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate presents a rich landscape for chemical transformations. While standard interconversions of alcohols and esters are well-established, numerous underutilized reaction pathways could be explored to unlock new synthetic possibilities. fiveable.mecompoundchem.com
For instance, the intramolecular cyclization of the hydroxymethyl group onto the ester, perhaps after conversion to a more reactive derivative, could lead to the formation of bicyclic lactones. These structures are valuable intermediates in natural product synthesis. Additionally, the simultaneous reaction of both functional groups with a single reagent could lead to novel molecular scaffolds.
The strategic manipulation of the hydroxyl group, for example, through its conversion to a leaving group, could initiate rearrangement reactions, potentially leading to ring expansion or contraction, thereby accessing different carbocyclic frameworks. oregonstate.edu The exploration of radical-based transformations originating from either the alcohol or ester functionality also remains a largely unexplored area for this molecule.
Table 2: Potential Functional Group Interconversions and Subsequent Reactions
| Functional Group | Potential Interconversion | Subsequent Reaction Pathway |
| Hydroxymethyl | Oxidation to aldehyde | Wittig reaction, aldol (B89426) condensation, reductive amination |
| Hydroxymethyl | Conversion to sulfonate ester | Nucleophilic substitution, elimination |
| Ester | Reduction to primary alcohol | Further oxidation, etherification |
| Ester | Saponification to carboxylic acid | Amide coupling, Curtius rearrangement |
| Both | Intramolecular cyclization | Formation of bicyclic lactones |
Advanced Stereochemical Control and Enantiomeric Enrichment Techniques
The central carbon atom bearing both the hydroxymethyl and carboxylate groups is a quaternary stereocenter. The development of methods to control the absolute stereochemistry at this center is of paramount importance for the synthesis of chiral molecules. Future research should focus on catalytic asymmetric methods to achieve this. nih.govrsc.org
One approach could involve the enantioselective desymmetrization of a prochiral cyclopentane precursor. For example, a catalytic asymmetric oxidation of one of two hydroxymethyl groups on a 1,1-bis(hydroxymethyl)cyclopentane could yield the chiral target molecule. Alternatively, an enantioselective cycloaddition reaction, as mentioned in section 7.1, employing a chiral catalyst, could directly generate the cyclopentane ring with the desired stereochemistry. nih.gov
For the racemic mixture, enzymatic resolution offers a powerful tool for enantiomeric enrichment. Lipases could selectively acylate one enantiomer of the hydroxymethyl group, allowing for the separation of the two enantiomers. Similarly, chiral chromatography techniques could be developed for the analytical and preparative-scale separation of the enantiomers.
Computational Design of New Derivatives with Tailored Reactivity and Specific Structural Motifs
Computational chemistry provides a powerful tool for the in-silico design of novel derivatives of this compound with specific, tailored properties. nih.gov Density functional theory (DFT) calculations can be employed to predict the conformational preferences of the cyclopentane ring, which exist in envelope and twist forms, and how different substituents influence this equilibrium. scribd.commasterorganicchemistry.comfiveable.me This understanding is crucial for designing molecules with specific three-dimensional shapes.
Furthermore, computational methods can be used to model the transition states of potential reactions, providing insights into reaction mechanisms and predicting reactivity. This can guide the experimental design of new synthetic transformations and help in the development of more efficient catalysts. For example, the design of derivatives with altered electronic properties could enhance their reactivity in specific cycloaddition or rearrangement reactions.
Molecular docking studies could be used to design derivatives that bind to specific biological targets, opening up possibilities for the development of new therapeutic agents. By computationally screening a virtual library of derivatives, promising candidates can be identified for synthesis and biological evaluation.
Expanding Utility as a Versatile Synthetic Scaffold for Diverse Chemical Structures
The inherent functionality of this compound makes it an attractive scaffold for the synthesis of a diverse range of more complex molecules. The cyclopentane core is a key structural element in many natural products and pharmaceuticals, including prostaglandins (B1171923) and carbocyclic nucleosides. nih.govacs.orgrsc.org
The two functional groups can be orthogonally protected and then sequentially elaborated to build up molecular complexity. For instance, the hydroxyl group could be used as a handle for the introduction of a side chain, while the ester is carried through several steps before being transformed into another functional group. This strategy would allow for the divergent synthesis of a library of related compounds for biological screening.
The rigid nature of the cyclopentane ring can be used to control the spatial orientation of appended functional groups, which is a key consideration in drug design. digitellinc.comnih.gov By serving as a central scaffold, this molecule could be used to construct conformationally constrained analogues of known bioactive molecules, potentially leading to improved potency and selectivity. The development of efficient methods to access and modify this scaffold will undoubtedly expand its application in medicinal chemistry and materials science. digitellinc.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
